Triphenyltridecylphosphonium Bromide
Overview
Description
Triphenyltridecylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C31H42BrP and a molecular weight of 525.54 . This compound is known for its applications in organic synthesis, particularly as a Wittig reagent . It is a solid at room temperature and is soluble in dichloromethane .
Mechanism of Action
Target of Action
Triphenyltridecylphosphonium Bromide is a phosphonium-based ionic liquid (PIL) that has been used as a catalyst and extractant . Its primary target is sulfur compounds present in model oil (MO), where it acts as a reaction-induced self-separation catalyst .
Mode of Action
The compound interacts with its targets (sulfur compounds) in the presence of an oxidant, leading to the removal of sulfur from the model oil . The interaction energy between this compound and sulfur compounds has been examined using Density Functional Theory .
Result of Action
The primary result of this compound’s action is the removal of sulfur from model oil . The oxidation reactivity and selectivity of various sulfur substrates were observed to be in the following order: DBT > BT > TH > 3-MT . The compound was found to be effective in removing dibenzothiophene (DBT) from model oil, with the removal rate remaining constant across various initial sulfur contents .
Action Environment
The action of this compound is influenced by several environmental factors, including the oxidant to sulfur molar ratio (n(O/S)), mass ratio of model oil to ionic liquid (m(MO/IL)), sonication time, and temperature . These factors were observed to determine the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by the compound .
Biochemical Analysis
Biochemical Properties
It is known that phosphonium-based compounds can act as catalysts and extractants in certain chemical reactions
Cellular Effects
Phosphonium-based compounds have been used as catalysts and extractants in various chemical reactions , suggesting that they may influence cellular processes
Molecular Mechanism
As a phosphonium-based compound, it may interact with various biomolecules and potentially influence enzyme activity and gene expression
Preparation Methods
The synthesis of Triphenyltridecylphosphonium Bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, a common method involves the reaction of triphenylphosphine with tridecyl bromide in a suitable solvent such as toluene or dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Triphenyltridecylphosphonium Bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often facilitated by reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenyltridecylphosphonium Bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triphenyltridecylphosphonium Bromide can be compared to other quaternary phosphonium salts such as:
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but with different alkyl groups.
Trihexyl tetradecyl phosphonium bromide: Another quaternary phosphonium salt used in catalysis and extraction processes.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility and reactivity in various chemical processes .
Properties
IUPAC Name |
triphenyl(tridecyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPHHAYGJJBHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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